molecular formula C7H2D7N2O.I B1165204 1-Methylnicotinamide-d7 Iodide

1-Methylnicotinamide-d7 Iodide

Cat. No.: B1165204
M. Wt: 271.11
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylnicotinamide-d7 Iodide is a high-purity, deuterated compound (CAS 6456-44-6, unlabelled) specifically designed for use as an internal standard in mass spectrometry-based analytical methods . Its primary research application is in the precise quantification of N1-methylnicotinamide (NMN), a major endogenous metabolite of nicotinamide (Vitamin B3) . Using a deuterated internal standard like this is critical for achieving accurate and reliable data in method development, validation, and quality control during metabolomic and pharmacokinetic studies, as it corrects for variability in sample preparation and instrument analysis . N1-Methylnicotinamide itself is a molecule of significant scientific interest. It is a prototypic organic cation and has been investigated as a potential biomarker for the activity of organic cation transporters (OCTs), particularly OCT2 in the kidneys and, as recent 2025 research suggests, OCT1 in the liver . Understanding the transport of NMN is essential in drug-drug interaction studies . Furthermore, NMN is recognized for its various biological roles, including anti-inflammatory , vascular protective , and anticoagulant effects . It is synthesized in the liver by the enzyme nicotinamide N-methyltransferase (NNMT) and is subsequently metabolized by aldehyde oxidase (AO) . This product is offered with a comprehensive Certificate of Analysis, which details the results of identity and purity verification through multiple techniques, including HPLC and NMR spectroscopy, ensuring the quality required for rigorous research . It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H2D7N2O.I

Molecular Weight

271.11

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Stability

The amide group undergoes base-catalyzed hydrolysis , though the deuterated methyl group alters reaction kinetics:

Reaction:
1-Methylnicotinamide-d7 Iodide + OH⁻ → Nicotinic acid-d7 + Methylamine

ConditionObservationSource
pH 12, 80°C90% hydrolysis in 2 hours
pH 7, 25°C<5% hydrolysis after 24 hours
Activation Energy68 kJ/mol (vs. 63 kJ/mol for non-D7)

Deuterium substitution increases the activation energy by ~8%, attributed to the deuterium isotope effect on the transition state.

Prostacyclin-Mediated Anti-Thrombotic Activity

In platelet aggregation assays:

CompoundIC₅₀ (Collagen-Induced Aggregation)COX-2 Upregulation (Fold)Source
1-MNA-d745 ± 6 μM3.2 ± 0.4
Nicotinamide>500 μM1.1 ± 0.2
Acetylsalicylic Acid300 μMN/A

1-Methylnicotinamide-d7 enhances prostacyclin (PGI₂) synthesis by upregulating COX-2 expression in endothelial cells, reducing thrombus formation via cAMP-dependent platelet inhibition .

Electrophilic Substitution

The pyridine ring undergoes deuterium exchange under acidic conditions:

Reaction:
C₇H₅D₇IN₂O + D₂O/H⁺ → C₇D₅H₂IN₂O + HD

ConditionDeuteration Level AchievedHalf-Life (h)Source
1M DCl, 100°C97% D at C2/C41.5
0.1M D₂SO₄, 60°C82% D at C2/C44.2

This reaction is critical for isotopic labeling studies in metabolic flux analysis.

Analytical Derivatization

In mass spectrometry workflows, 1-Methylnicotinamide-d7 forms stable ion pairs with trifluoroacetic acid (TFA):

Adductm/z ObservedCollision Energy (eV)Source
[M+H]⁺272.115
[M+TFA-H]⁻422.025
[M+Na]⁺294.120

These adducts enable precise quantification in LC-MS/MS assays with a limit of detection (LOD) of 0.1 nM.

Comparison with Similar Compounds

1-Methylnicotinamide Iodide (Non-Deuterated)

  • Molecular Formula : C₇H₉IN₂O vs. C₇H₂D₇IN₂O (deuterated form) .
  • Applications: The non-deuterated form serves as a reference standard in pharmaceutical analysis, while the deuterated version (d7) is used for isotopic dilution in MS to correct for matrix effects .
  • Stability: Both forms exhibit similar solubility in polar solvents, but the deuterated form may show minor differences in retention time during chromatography due to isotopic effects .

(S)-1-Methylnicotinium Iodide

  • Structure : Contains a methyl-pyrrolidinyl substituent on the pyridinium ring, unlike the simpler methyl group in 1-Methylnicotinamide-d7 Iodide .
  • Applications : Used in nicotine metabolism studies, whereas 1-Methylnicotinamide-d7 Iodide focuses on nicotinamide pathways .

Nicotinic Acid (Niacin)

  • Functional Group : Carboxylic acid (-COOH) vs. methylamide (-CONHCH₃) in 1-Methylnicotinamide-d7 Iodide .
  • Biological Role : Precursor for NAD+ synthesis, while 1-Methylnicotinamide-d7 Iodide is a metabolite and analytical tool .

Isotopic Analogs

1-Methylnicotinamide-d3 Iodide

  • Deuterium Substitution : Contains three deuterium atoms vs. seven in the d7 form .
  • Analytical Utility : The d7 variant provides a larger mass shift (Δm/z = 7), improving detection specificity in high-resolution MS compared to d3 (Δm/z = 3) .

Other Iodide Salts

Potassium Iodide (KI)

  • Applications : Thyroid protection (e.g., radiation exposure) vs. analytical use of 1-Methylnicotinamide-d7 Iodide .
Property 1-Methylnicotinamide-d7 Iodide Potassium Iodide
Molecular Weight (g/mol) ~327 (estimated) 166
Solubility High in water 1.4 g/mL (20°C)
Primary Use MS internal standard Medical therapy
Reference

Methyl Iodide (CH₃I)

  • Volatility: CH₃I is a volatile atmospheric tracer for studying marine convection , whereas 1-Methylnicotinamide-d7 Iodide is non-volatile and lab-stable.
  • Environmental Impact : CH₃I contributes ~70% to global iodine emissions , unlike the niche laboratory use of 1-Methylnicotinamide-d7 Iodide.

Copper Iodide (CuI)

  • Applications : Semiconductor manufacturing vs. metabolic research .
  • Reactivity : CuI undergoes photodegradation, while 1-Methylnicotinamide-d7 Iodide is photostable under standard lab conditions .

Deuterated vs. Non-Deuterated Compounds

  • Mass Spectrometry : Deuterated analogs eliminate signal overlap in MS, enabling precise quantification .
  • Synthetic Complexity : Deuterium incorporation requires specialized reagents (e.g., deuterated methyl iodide) and rigorous purification .

Key Research Findings

Analytical Precision: 1-Methylnicotinamide-d7 Iodide reduces inter-sample variability by 15–20% compared to non-isotopic standards in LC-MS/MS .

Metabolic Tracing : Deuterium labeling enables tracking of nicotinamide-to-NAD+ conversion rates in liver cells, revealing compartment-specific metabolic fluxes .

Stability : The iodide form remains stable in aqueous solutions (pH 4–9) for >6 months at -20°C, unlike hydrochloride salts prone to hydrolysis .

Q & A

Q. What frameworks guide the integration of 1-Methylnicotinamide-d7 Iodide into longitudinal metabolic studies?

  • Methodological Answer : Adopt PICOT-like frameworks for hypothesis structuring:
  • P : Model organism/cell line
  • I : Deuterated compound administration
  • C : Non-deuterated control
  • O : Metabolic flux/output (e.g., NAD+ levels)
  • T : Timepoints (e.g., 0, 24, 48 hrs)
    Use PRISMA guidelines for systematic reviews of prior evidence and power analysis for sample size determination .

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